molecular formula C29H18N2O7S B046731 Fluorescein isothiocyanate-phenylglyoxal CAS No. 116843-39-1

Fluorescein isothiocyanate-phenylglyoxal

Cat. No.: B046731
CAS No.: 116843-39-1
M. Wt: 538.5 g/mol
InChI Key: LDTUNFZGCNPOKL-UHFFFAOYSA-N
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Description

Fluorescein isothiocyanate-phenylglyoxal is a compound that combines the properties of fluorescein isothiocyanate and phenylglyoxal. Fluorescein isothiocyanate is a derivative of fluorescein, widely used in various applications due to its fluorescent properties. Phenylglyoxal is a reagent known for its ability to modify arginine residues in proteins. The combination of these two compounds results in a versatile reagent used in biochemical and analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorescein isothiocyanate is typically synthesized by reacting fluorescein with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane, under anhydrous conditions, and at low temperatures to prevent decomposition . Phenylglyoxal can be synthesized by the oxidation of acetophenone using selenium dioxide or other oxidizing agents . The combination of fluorescein isothiocyanate and phenylglyoxal involves a straightforward mixing of the two reagents under controlled conditions to ensure the stability of the final product.

Industrial Production Methods

Industrial production of fluorescein isothiocyanate involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as recrystallization and chromatography to obtain high-purity fluorescein isothiocyanate . Phenylglyoxal production on an industrial scale involves similar steps, with additional safety measures due to the reactive nature of the compound.

Chemical Reactions Analysis

Types of Reactions

Fluorescein isothiocyanate-phenylglyoxal undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of fluorescein isothiocyanate-phenylglyoxal involves the interaction of the isothiocyanate group with nucleophiles, forming stable thiourea bonds. This interaction allows the compound to label proteins and other biomolecules, making them detectable by fluorescence. The phenylglyoxal moiety reacts with arginine residues in proteins, modifying their structure and function .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(4-oxaldehydoylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H18N2O7S/c32-14-24(35)15-1-3-16(4-2-15)30-28(39)31-17-5-8-21-20(11-17)27(36)38-29(21)22-9-6-18(33)12-25(22)37-26-13-19(34)7-10-23(26)29/h1-14,33-34H,(H2,30,31,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTUNFZGCNPOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)NC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H18N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30151539
Record name Fluorescein isothiocyanate-phenylglyoxal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116843-39-1
Record name Fluorescein isothiocyanate-phenylglyoxal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116843391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorescein isothiocyanate-phenylglyoxal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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